2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride

Catalog No.
S3541204
CAS No.
22980-10-5
M.F
C11H8ClNO2
M. Wt
221.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride

CAS Number

22980-10-5

Product Name

2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

InChI

InChI=1S/C11H8ClNO2/c1-6-9(10(14)11(12)15)7-4-2-3-5-8(7)13-6/h2-5,13H,1H3

InChI Key

MBAONGDWDAMRIY-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)Cl

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)Cl

2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride is a chemical compound belonging to the indole family, characterized by its unique structure that includes a 2-methylindole moiety and an acetyl chloride functional group. This compound is notable for its potential applications in medicinal chemistry due to the biological activity associated with indole derivatives. The molecular formula is C11H8ClNO2C_{11}H_{8}ClNO_{2} and it has a molecular weight of approximately 207.61 g/mol .

2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride is likely to possess several safety hazards:

  • Corrosivity: The acid chloride group (COCl) can react with water or moisture to release hydrochloric acid (HCl), which is corrosive and can irritate skin, eyes, and respiratory tract [].
  • Lacrimation: Exposure to the vapors can cause tearing and eye irritation [].
  • Skin and respiratory irritation: Direct contact or inhalation can irritate the skin and respiratory system [].
  • Indole Moiety

    The presence of the indole ring system indicates possible interest in its biological properties. Indoles are a prevalent class of heterocyclic compounds found in nature and known for their diverse biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory effects [PubChem, National Institutes of Health (.gov) ].

  • Oxocarbonyl Group (C=O-C=O)

    The presence of this group suggests potential for condensation reactions with various nucleophiles, which could be useful in the synthesis of more complex molecules.

  • Acid Chloride (COCl)

    The acid chloride functionality makes the molecule reactive, allowing it to participate in acylation reactions. This property could be valuable for introducing the indole-containing moiety into other molecules.

Based on these points, here are some potential areas of scientific research for 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride:

  • Medicinal Chemistry

    The indole ring and the reactive functionalities could be of interest for synthesizing novel drug candidates. Further research would be needed to explore its biological activity and potential therapeutic applications.

  • Organic Synthesis

    The molecule's reactivity could be useful as a building block in the synthesis of more complex organic molecules with desired properties.

Typical of acyl chlorides, including:

  • Nucleophilic Acyl Substitution: In the presence of nucleophiles such as amines or alcohols, the acyl chloride can be converted into amides or esters, respectively.
  • Hydrolysis: When exposed to water, 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride can hydrolyze to form 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid.

For example, the reaction of this compound with an amine can be represented as follows:

R NH2+C11H8ClNO2R NH C11H8NO2+HCl\text{R NH}_2+\text{C}_{11}\text{H}_{8}\text{ClNO}_2\rightarrow \text{R NH C}_{11}\text{H}_{8}\text{NO}_2+\text{HCl}

Indole derivatives, including 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride, exhibit a range of biological activities. They are known for their interactions with various biological targets, including receptors and enzymes. Research indicates that compounds in this class can possess anti-inflammatory, anticancer, and antimicrobial properties. For instance, some indole derivatives have been shown to inhibit specific signaling pathways involved in cancer progression .

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride typically involves the following steps:

  • Starting Material Preparation: The synthesis begins with 2-methylindole.
  • Acylation Reaction: The 2-methylindole is treated with oxalyl chloride in a suitable solvent such as diethyl ether or dry dichloromethane to yield the desired acyl chloride.

A typical reaction setup might look like this:

bash
# Reaction setupAdd 32.8 g of 2-methylindole to 300 ml of diethyl ether.Cool the mixture and add 35.0 g of oxalyl chloride diluted in 200 ml of diethyl ether.Stir at room temperature until completion.

Studies on the interactions of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride with biological targets are essential for understanding its pharmacological potential. Research has highlighted its ability to interact with proteins involved in immune response and cancer cell signaling pathways. For example, it may inhibit specific phosphatase activities that regulate T cell receptor signaling, thereby enhancing immune responses .

Several compounds share structural similarities with 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride. Here are some notable examples:

Compound NameStructureUnique Features
Indole-3-acetic acidIndole StructurePlant hormone involved in growth regulation.
5-MethoxyindoleMethoxyindole StructureExhibits neuroprotective properties.
Indole alkaloidsAlkaloids StructureDiverse pharmacological effects; used in traditional medicine.

Uniqueness

The uniqueness of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride lies in its specific functionalization at both the indole ring and the acetyl group, which may enhance its binding affinity to biological targets compared to other indole derivatives.

XLogP3

2.8

Dates

Last modified: 08-19-2023

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